4-Nitrotoluene-d7

Catalog No.
S904020
CAS No.
84344-19-4
M.F
C7H7NO2
M. Wt
144.181
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrotoluene-d7

CAS Number

84344-19-4

Product Name

4-Nitrotoluene-d7

IUPAC Name

1,2,4,5-tetradeuterio-3-nitro-6-(trideuteriomethyl)benzene

Molecular Formula

C7H7NO2

Molecular Weight

144.181

InChI

InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D

InChI Key

ZPTVNYMJQHSSEA-AAYPNNLASA-N

SMILES

CC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

para-Nitrotoluene-d7; 4-Nitrotoluol-d7; 4-Methyl-1-nitrobenzene-d7; NSC 9579-d7;

Internal Standard in Mass Spectrometry:

  • -NT-d7 serves as a reliable internal standard in mass spectrometry (MS) experiments, particularly for the analysis of 4-NT and related compounds.
  • Due to its identical chemical structure to 4-NT except for the deuterium atoms, 4-NT-d7 experiences similar ionization and fragmentation patterns in the MS.
  • However, the presence of the heavier deuterium atoms shifts the mass spectrum peaks of 4-NT-d7 compared to 4-NT.
  • This allows scientists to accurately quantify the target analyte (4-NT) by comparing its peak intensity to the known and consistent peak intensity of the internal standard (4-NT-d7) .

Mechanistic Studies of Chemical Reactions:

  • The incorporation of deuterium atoms can be used to trace specific reaction pathways in various chemical reactions involving 4-NT.
  • By strategically replacing specific hydrogen atoms with deuterium, researchers can monitor the positions where these atoms are involved in the reaction mechanism.
  • This information is crucial for understanding the detailed steps and potential rate-determining factors of the reaction .

Investigation of Environmental Fate and Biodegradation:

  • -NT-d7 can be used to study the environmental fate and biodegradation pathways of 4-NT in various environmental compartments like soil and water.
  • By introducing 4-NT-d7 into the environment and monitoring the distribution and transformation of the deuterated compound, scientists can gain insights into the environmental behavior and potential degradation mechanisms of 4-NT .

Pharmaceutical Research and Development:

  • In some cases, 4-NT-d7 may be employed in the development of new drugs or diagnostic tools.
  • Due to the similarities between 4-NT-d7 and 4-NT, the deuterated form can be used as a surrogate molecule to study the potential metabolism, distribution, and potential side effects of the parent compound.
  • This information can be valuable in optimizing drug design and development processes .

4-Nitrotoluene-d7 is a deuterated derivative of 4-nitrotoluene, characterized by the molecular formula C7H7NO2\text{C}_7\text{H}_7\text{N}\text{O}_2 and a molecular weight of approximately 137.14 g/mol. In this compound, seven hydrogen atoms are replaced with deuterium, making it useful in various analytical applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry. 4-Nitrotoluene itself is a pale yellow solid and one of three isomers of nitrotoluene, which includes ortho-nitrotoluene and meta-nitrotoluene .

4-Nitrotoluene-d7 itself is not likely to have a specific biological mechanism of action. Its primary use is as an isotopic analog of 4-nitrotoluene, allowing researchers to trace the fate and behavior of the molecule in biological systems through techniques like nuclear magnetic resonance (NMR) spectroscopy due to the distinct signal of deuterium compared to hydrogen [].

4-Nitrotoluene-d7 is likely to share similar hazards with non-deuterated 4-nitrotoluene:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Can cause irritation to eyes, skin, and respiratory system.
  • Flammability: Flammable solid. Keep away from heat, sparks, and open flames.
  • Reactivity: May react with strong oxidizing agents.
Typical for nitroaromatic compounds. It can participate in:

  • Hydrogenation: This reaction can convert 4-nitrotoluene-d7 to p-toluidine-d7.
  • Oxidation: Depending on the conditions, oxidation can yield various products such as 4-nitrobenzaldehyde-d7, 4-nitrobenzoic acid-d7, and 4,4'-dinitrobibenzyl-d14.
  • Bromination: Reaction with bromine produces 4-nitrobenzyl bromide-d7 .

These reactions highlight the compound's reactivity due to the presence of the nitro group.

The synthesis of 4-nitrotoluene-d7 typically involves the nitration of toluene-d8 using nitrating agents like nitric acid or titanium(IV) nitrate under controlled conditions. The use of deuterated solvents during the nitration process ensures that deuterium is incorporated into the final product. The general reaction can be summarized as follows:

C6H5CH3+HNO3C6H4(NO2)CH3+H2O\text{C}_6\text{H}_5\text{CH}_3+\text{HNO}_3\rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{CH}_3+\text{H}_2\text{O}

In this reaction, toluene (or its deuterated variant) reacts with nitric acid to yield 4-nitrotoluene-d7 .

4-Nitrotoluene-d7 has several applications primarily in research and analytical chemistry:

  • Nuclear Magnetic Resonance Spectroscopy: The deuterated form is used as an internal standard due to its unique spectral properties.
  • Mass Spectrometry: It serves as a reference compound for quantifying other nitroaromatic compounds.
  • Chemical Synthesis: It can be used as a precursor in synthesizing various organic compounds and dyes .

Several compounds share structural similarities with 4-nitrotoluene-d7. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-NitrotolueneNitro group at the ortho positionDifferent reactivity patterns due to sterics
3-NitrotolueneNitro group at the meta positionVaries in electrophilic substitution
4-AminotolueneAmino group instead of nitroExhibits different biological activity
4-NitrophenolHydroxyl group instead of methylMore polar and exhibits different solubility

The uniqueness of 4-nitrotoluene-d7 lies in its specific isotopic labeling, which allows for precise tracking in

The synthesis of 4-nitrotoluene-d7 represents a specialized application of electrophilic aromatic substitution, where deuterium-labeled toluene derivatives undergo selective nitration to produce the para-substituted product [1]. The fundamental mechanism involves the formation of a nitronium ion (nitrogen dioxide cation) intermediate, which attacks the aromatic ring system in a highly regioselective manner [10] [49].

Current research has identified multiple mechanistic pathways for the nitration of deuterated toluene compounds. The traditional mixed acid approach utilizes concentrated nitric acid in combination with sulfuric acid, generating the active nitronium species through protonation and dehydration reactions [11] [18]. However, recent computational studies have revealed that the nitration mechanism proceeds through three discrete intermediates: an initial electron donor-acceptor complex, followed by a radical cation-molecule pair, and finally the classical sigma-complex intermediate [49] [51].

Experimental investigations have demonstrated that deuterated toluene derivatives exhibit distinct reactivity patterns compared to their non-deuterated counterparts [4]. The benzylic deuteration of alkylnitroaromatics can be achieved through isotopic exchange with deuterium oxide under catalysis by amine bases, specifically 1,5-diazobicyclo[4.3.0]non-5-ene [4]. This methodology yields high deuterium incorporation levels, with research showing 78.82 ± 0.24% deuterium content when three atoms are targeted for replacement [4].

Alternative nitration pathways have been explored using acetyl nitrate as the nitrating agent, which provides enhanced selectivity compared to conventional mixed acid systems [13]. This approach generates 2-3% meta-nitrotoluene formation, representing a significant improvement in regioselectivity [13]. The acetyl nitrate methodology requires in situ generation through the reaction of acetic anhydride with nitric acid, creating a more reactive nitrating species that operates under milder conditions [16].

Recent developments in continuous flow nitration have revolutionized the synthesis of deuterated nitrotoluene derivatives [31]. These systems enable precise control of reaction parameters, including temperature, residence time, and reagent stoichiometry, resulting in improved product quality and reduced side reaction formation [47]. Flow chemistry approaches have demonstrated conversion rates exceeding 99% while maintaining high selectivity for the desired para-isomer [31].

Catalytic Systems in Selective Para-Nitration Reactions

Heterogeneous catalysis has emerged as a critical technology for achieving high para-selectivity in the nitration of deuterated toluene derivatives [15] [37]. Zeolite-based catalysts, particularly Hydrogen-Beta zeolites with low silicon to aluminum ratios, demonstrate exceptional activity and para-selectivity through shape-selective mechanisms [39]. The high density of acidic sites within the zeolite framework facilitates the formation of para-isomers while sterically hindering the formation of ortho-products [39].

Research conducted with Hydrogen-ZSM-5 zeolites has shown remarkable regioselectivity in toluene nitration, producing mononitrotoluene distributions of 81% para-isomer, 20% ortho-isomer, and zero meta-isomer formation [15]. This represents a substantial improvement over conventional mixed acid processes, which typically yield 33-50% para-nitrotoluene, 45-62% ortho-nitrotoluene, and 2-5% meta-nitrotoluene [18].

The catalytic mechanism involves the adsorption of both nitric acid and the aromatic substrate within the zeolite pores, where the confined environment promotes selective attack at the para-position [37] [38]. Molecular modeling studies have revealed that the geometry of the zeolite channels creates preferential binding sites that orient the toluene molecule to favor para-substitution [52].

Advanced dealuminated zeolite systems have demonstrated enhanced performance in nitration reactions [14]. Hydrogen-Beta zeolites subjected to controlled dealumination processes show increased conversion rates (78.1%) and improved para-selectivity (71.8%) when used in conjunction with nitrogen dioxide, oxygen, and acetic anhydride systems [14]. The dealumination process removes extra-framework aluminum species while preserving the crystalline structure, resulting in optimized acid site distribution [14].

Solid acid catalysts beyond zeolites have also shown promise for selective nitration reactions [13]. Montmorillonite K-10 clay systems impregnated with metal nitrates provide alternative catalytic pathways, achieving 75-98% yields with reduced meta-isomer formation [13]. These clay-based systems offer advantages in terms of catalyst regeneration and reduced environmental impact compared to traditional liquid acid systems [13].

Catalyst SystemPara-Selectivity (%)Conversion Rate (%)Operating Temperature (°C)Reference
Hydrogen-ZSM-5819625-40 [15]
Hydrogen-Beta (dealuminated)71.878.1158 [14]
Montmorillonite K-106575-9880-110 [13]
Mixed Acid (conventional)33-5095-9925-40 [18]

Solvent Effects on Deuterium Incorporation Efficiency

The choice of solvent system significantly influences deuterium incorporation efficiency during the synthesis of 4-nitrotoluene-d7 [25]. Aprotic solvents generally favor the retention of deuterium labels by minimizing hydrogen-deuterium exchange reactions that can occur in protic environments [25]. Research has demonstrated that deuteration patterns can be maintained effectively in aprotic environments, whereas protic solvents may facilitate unwanted isotopic exchange [25].

Investigations into solvent isotope effects have revealed complex relationships between solvent composition and deuterium incorporation rates [21] [23]. Studies utilizing varying deuterium oxide concentrations have shown that isotope effects range from minimal (1.4 ± 0.05) for simple aromatic reductions to significantly higher values (4.2 ± 0.1 to 4.4 ± 0.1) for more complex hydrogen transfer processes [20] [21]. These findings indicate that the sensitivity to isotopic substitution varies considerably depending on the specific reaction pathway and mechanism involved [21].

Polar aprotic solvents, including dimethylformamide and dimethyl sulfoxide, have proven particularly effective for deuterium incorporation reactions [4]. Experimental protocols utilizing deuterated dimethylformamide in combination with deuterium oxide have achieved deuterium incorporation levels of 78.82% when targeting three specific positions [4]. The reaction conditions typically involve elevated temperatures (95°C) and extended reaction times (18 hours) to ensure complete isotopic exchange [4].

The role of solvent in continuous flow nitration systems has been extensively studied, with particular attention to heat transfer efficiency and mixing characteristics [32]. Microreactor systems benefit from enhanced heat transfer properties, which allow for better temperature control and reduced hot spot formation during highly exothermic nitration reactions [32]. The improved mixing in microchannels facilitates rapid and uniform contact between reagents, leading to more consistent deuterium incorporation throughout the reaction mixture [32].

Chlorinated solvents, particularly dichloromethane and chloroform, have shown favorable properties for maintaining deuterium labels during nitration reactions [10]. Research indicates that nitrations conducted in dichloromethane provide different selectivity patterns compared to more polar solvents, with ortho to para ratios typically ranging from 1.2 to 1.6 [10]. The choice of solvent affects not only the regioselectivity but also the overall reaction kinetics and product distribution [10].

Industrial-Scale Production Challenges and Solutions

The industrial production of 4-nitrotoluene-d7 faces unique challenges related to both the specialized nature of deuterated compounds and the inherent difficulties associated with large-scale nitration processes [28] [29]. Traditional batch nitration reactors encounter significant heat management issues due to the highly exothermic nature of nitration reactions, with reaction heats ranging from 73 to 253 kilojoules per mole [46] [50]. These thermal challenges are amplified when producing deuterated compounds, where precise temperature control is essential to prevent isotopic scrambling [28].

Continuous flow microreactor technology has emerged as a transformative solution for industrial-scale deuterated compound production [31] [32]. These systems provide enhanced heat transfer coefficients and improved mixing efficiency, enabling better control over reaction conditions [32]. Industrial implementations have demonstrated production capacities of 800 grams per hour for related nitrated compounds while maintaining consistent yield and selectivity performance [31]. The reduced reaction volume and improved heat dissipation characteristics significantly enhance process safety compared to traditional batch operations [32].

Scale-up considerations for deuterated nitrotoluene production require careful attention to catalyst regeneration and reuse strategies [37] [54]. Zeolite catalysts used in selective nitration can be regenerated through thermal treatment, with studies showing successful reuse up to six times while maintaining comparable yields and selectivities [37]. However, industrial applications require optimization of regeneration cycles to minimize catalyst consumption and associated costs [54].

Economic factors present significant challenges for industrial-scale deuterated compound production [28]. The specialized nature of deuterated starting materials and the need for isotopically pure reagents substantially increase raw material costs compared to conventional nitrotoluene production [28]. Manufacturing plant setup costs for nitrotoluene production facilities range from several million to tens of millions of dollars, depending on production capacity and technology implementation [28].

Process optimization strategies focus on maximizing deuterium retention while achieving high conversion rates and selectivity [47]. Advanced process control systems enable real-time monitoring of reaction parameters, including temperature profiles, residence time distribution, and isotopic purity [47]. These systems allow for immediate adjustments to maintain optimal conditions throughout the production campaign [47].

Production ParameterBatch ProcessContinuous FlowMicroreactor SystemReference
Heat Transfer RateLimitedEnhancedSuperior [32]
Temperature Control±5°C±2°C±0.5°C [47]
Mixing Efficiency60-80%85-95%>95% [31]
Production Rate (kg/h)10-50100-5000.5-5 [28] [31]
Safety Risk LevelHighModerateLow [32]

Waste acid management represents another critical challenge in industrial deuterated nitrotoluene production [29]. Traditional mixed acid processes generate substantial quantities of spent acid that require expensive regeneration or disposal procedures [29]. Alternative approaches utilizing solid acid catalysts can significantly reduce waste acid generation while maintaining comparable conversion rates and selectivities [29].

Quality control and analytical verification protocols for deuterated compounds require specialized instrumentation and methodologies [42] [45]. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provide essential tools for monitoring isotopic purity throughout the production process [42]. These analytical methods enable rapid determination of deuterium incorporation levels and structural integrity verification [45].

3.1.1. Fundamental Thermodynamic Properties

4-Nitrotoluene-d7 exhibits distinct thermodynamic characteristics that differentiate it from its protio analog. The compound presents as a pale yellow to light yellow crystalline solid at ambient conditions, with a melting point range of 49-52°C [1]. The molecular weight of 144.18 g/mol represents a 7.04 g/mol increase compared to the non-deuterated form, directly attributable to the complete deuterium substitution at all seven hydrogen positions [2] [3].

The isotopic substitution introduces subtle but measurable changes in the thermodynamic stability profile. Deuterium incorporation typically enhances thermal stability due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, with bond dissociation energies approximately 5-7 kJ/mol higher for C-D bonds [4]. This enhanced bond strength contributes to improved thermal decomposition resistance under moderate heating conditions.

3.1.2. Decomposition Kinetics and Activation Parameters

The thermal decomposition behavior of 4-nitrotoluene-d7 follows patterns similar to other nitroaromatic compounds, but with modified kinetic parameters due to deuterium isotope effects. Research on related nitroaromatic systems demonstrates that decomposition typically occurs through multiple pathways, with activation energies ranging from 95-102 kJ/mol for structurally similar compounds [5].

The presence of deuterium atoms significantly influences the decomposition kinetics through primary kinetic isotope effects. Studies on analogous deuterated aromatic compounds indicate that deuterium substitution can alter apparent activation energies by 10-15%, typically resulting in higher decomposition temperatures [6]. The nitro group positioning at the para-position relative to the deuterated methyl group creates an electronic environment that affects both the initial decomposition pathways and intermediate formation rates.

Thermogravimetric analysis data for related nitrotoluene derivatives shows characteristic decomposition patterns with onset temperatures typically occurring above 200°C [5]. For 4-nitrotoluene-d7, the enhanced C-D bond strength is expected to shift decomposition onset to higher temperatures, demonstrating improved thermal stability compared to the protio analog.

Spectroscopic Fingerprints in Ultraviolet-Visible and Infrared Regions

3.2.1. Ultraviolet-Visible Spectroscopic Characteristics

The ultraviolet-visible absorption profile of 4-nitrotoluene-d7 maintains the fundamental electronic transitions characteristic of para-nitrotoluene derivatives while exhibiting minimal isotopic shifts. The compound displays typical nitroaromatic absorption features, with the nitro group contributing to strong absorption in the near-ultraviolet region [7] [8].

The primary electronic transitions involve π→π* transitions of the aromatic system and n→π* transitions associated with the nitro group. Research on nitrotoluene systems indicates absorption maxima typically occur around 260-280 nm for the aromatic π→π* transitions, with the nitro group contributing additional absorption features at longer wavelengths [7]. The deuterium substitution produces negligible shifts in these electronic transitions, as the isotopic effect primarily influences vibrational rather than electronic energy levels.

Comparative studies of deuterated aromatic compounds demonstrate that isotopic substitution effects on UV-Vis spectra are typically less than 1-2 nm shifts in absorption maxima [9]. This minimal influence reflects the fact that electronic transitions are largely independent of nuclear mass, with isotope effects primarily manifesting in vibrational fine structure rather than electronic band positions.

3.2.2. Infrared Spectroscopic Fingerprints

Infrared spectroscopy provides the most diagnostic spectroscopic information for 4-nitrotoluene-d7, with deuterium substitution producing characteristic frequency shifts that enable unambiguous identification. The complete deuteration results in systematic shifts of all C-H stretching vibrations to lower frequencies, typically by factors of 1.35-1.4 due to the increased reduced mass of C-D oscillators [10] [11].

The infrared spectrum exhibits several key diagnostic regions. The aromatic C-D stretching vibrations appear in the range of 2100-2300 cm⁻¹, significantly shifted from the typical aromatic C-H stretching region around 3000-3100 cm⁻¹ [10]. The methyl C-D stretching vibrations of the deuterated methyl group occur in the 2050-2200 cm⁻¹ region, clearly distinguishable from normal methyl C-H stretches.

The nitro group vibrational characteristics remain largely unchanged, with asymmetric and symmetric NO₂ stretching vibrations appearing at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively [9]. The aromatic C=C stretching vibrations also maintain their positions near 1600 cm⁻¹ and 1500 cm⁻¹, as these modes are not directly affected by the deuterium substitution.

Bending and deformation modes of the deuterated positions show systematic shifts to lower frequencies. The aromatic C-D in-plane bending vibrations appear in the 950-1100 cm⁻¹ region, while out-of-plane C-D bending modes occur around 750-900 cm⁻¹ [12]. These characteristic frequency patterns provide definitive spectroscopic identification of complete deuteration.

Solubility Behavior in Polar and Non-Polar Solvents

3.3.1. Aqueous and Polar Protic Solvent Solubility

The solubility characteristics of 4-nitrotoluene-d7 in polar solvents demonstrate behavior consistent with its structural properties while showing subtle differences from the protio analog. In water at 20°C, the compound exhibits limited solubility, classified as "slightly soluble" [1]. This low aqueous solubility reflects the predominantly hydrophobic character of the aromatic ring system, with the nitro group providing the primary source of polarity.

The deuterium substitution introduces minor changes in solubility behavior through altered intermolecular interactions. Research indicates that deuterium substitution can affect hydrogen bonding strength and solvation energies, typically resulting in small but measurable solubility differences [4]. In polar protic solvents such as methanol, 4-nitrotoluene-d7 shows slightly reduced solubility compared to the protio form, attributed to weaker hydrogen bonding interactions involving the deuterium atoms [13].

The reduced solubility in polar protic solvents stems from the altered solvation dynamics of deuterated positions. Deuterium forms weaker hydrogen bonds compared to protium due to differences in zero-point energies and vibrational frequencies [4]. This effect is particularly notable in methanol, where the compound demonstrates "slightly soluble" characteristics rather than the more favorable solubility observed for the non-deuterated analog [1].

3.3.2. Non-Polar and Aprotic Solvent Behavior

In non-polar and polar aprotic solvents, 4-nitrotoluene-d7 exhibits enhanced solubility characteristics. The compound shows good solubility in chloroform, reflecting favorable interactions between the aromatic system and the non-polar solvent environment [1]. This behavior aligns with the general principle that nitroaromatic compounds demonstrate preferential solubility in organic solvents of moderate polarity.

Solubility in ethanol, ether, and benzene follows expected patterns based on the compound's structural characteristics [14] [15]. The aromatic ring system provides favorable π-π interactions with aromatic solvents, while the moderate polarity of the nitro group enables dissolution in solvents of intermediate polarity. The deuterium substitution produces minimal effects on solubility in these systems, as the primary solvation interactions involve the aromatic π-system rather than specific hydrogen bonding.

The enhanced solubility in acetone and similar polar aprotic solvents reflects the favorable dipole-dipole interactions between the nitro group and the solvent molecules [15]. These interactions are largely independent of isotopic substitution, resulting in solubility behavior very similar to that of the protio analog. The compound's LogP value of approximately 2.42 indicates moderate lipophilicity, consistent with good solubility in organic solvents and limited aqueous solubility [16].

Comparative Volatility Studies with Protio Analogs

3.4.1. Vapor Pressure and Boiling Point Considerations

The volatility characteristics of 4-nitrotoluene-d7 demonstrate classical deuterium isotope effects, with reduced volatility compared to the protio analog. The non-deuterated 4-nitrotoluene exhibits a boiling point of 238°C and vapor pressure of 0.016 mmHg at 20°C [17] [18]. Deuterium substitution consistently produces positive boiling point shifts and negative vapor pressure effects due to stronger intermolecular interactions and reduced vibrational zero-point energies.

Theoretical considerations predict that complete deuteration should increase the boiling point by approximately 5-10°C, based on established correlations for deuterium isotope effects in aromatic compounds [4] [19]. This enhancement stems from the reduced vapor pressure resulting from stronger C-D bonds and altered vibrational dynamics. The increased molecular weight from 137.14 g/mol to 144.18 g/mol also contributes to reduced volatility through enhanced van der Waals interactions.

The vapor pressure reduction follows established patterns for deuterated compounds, with typical decreases of 10-20% compared to protio analogs at equivalent temperatures [4]. This reduction reflects the higher energy required for molecular escape from the liquid phase due to strengthened intramolecular bonds and altered intermolecular interaction dynamics.

3.4.2. Isotopic Effects on Evaporation Kinetics

The evaporation kinetics of 4-nitrotoluene-d7 exhibit characteristic deuterium isotope effects that influence both the rate of evaporation and the temperature dependence of volatility. Studies on deuterated aromatic compounds demonstrate that evaporation activation energies typically increase by 2-5 kJ/mol upon complete deuteration [19]. This enhancement results from the need to overcome stronger C-D bonds during the molecular escape process.

The kinetic isotope effect on evaporation manifests as reduced evaporation rates at equivalent temperatures and surface areas. Temperature coefficient studies indicate that deuterated compounds require higher temperatures to achieve equivalent evaporation rates compared to their protio analogs [19]. For 4-nitrotoluene-d7, this translates to enhanced thermal stability and reduced volatile organic compound emission potential under ambient conditions.

Mass transfer considerations reveal that the increased molecular weight contributes to reduced diffusion coefficients in both gas and liquid phases. The combination of enhanced intermolecular interactions, reduced vapor pressure, and decreased diffusion rates results in substantially reduced volatility characteristics compared to 4-nitrotoluene. These properties have practical implications for handling, storage, and analytical applications where controlled volatility is desired.

XLogP3

2.4

Wikipedia

1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene

Dates

Last modified: 04-14-2024

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